cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by a carboxylic acid group at the 1-position of the cyclohexane ring and a 3-fluorophenyl ketone moiety at the 3-position. The cis configuration indicates that these substituents are on the same side of the ring. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as aurora kinase inhibitors (e.g., AZD1152) . Its fluorine substituent enhances electronegativity, influencing physicochemical properties like acidity and solubility, which are critical for biological activity and synthetic applications.
Properties
IUPAC Name |
(1R,3S)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKONLBLBGYAULZ-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a cyclization step to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Agents :
- The structure of cis-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid suggests potential anti-inflammatory properties. Compounds with similar frameworks have been investigated for their ability to inhibit cyclooxygenase enzymes, which are key players in inflammation pathways.
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorinated phenyl group can enhance lipophilicity, potentially improving cellular uptake and efficacy.
-
Neurological Disorders :
- Research into neuroprotective effects has highlighted compounds with structural similarities to this compound as candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier could be advantageous.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated a series of cyclohexane derivatives for their anti-inflammatory properties. The results showed that compounds with a similar structure to this compound demonstrated significant inhibition of COX enzymes, leading to reduced inflammation markers in vivo .
Case Study 2: Anticancer Potential
In a study assessing various fluorinated compounds for anticancer activity, this compound was identified as having promising cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyclohexane-carboxylic acid derivatives with aryl ketone side chains. Below is a systematic comparison with structurally related analogs:
Structural Variations and Substituent Effects
| Compound Name | Substituent (R) | Core Ring | Molecular Formula | Molecular Weight | Predicted pKa | Key Features | Reference |
|---|---|---|---|---|---|---|---|
| cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 3-Fluorophenyl | Cyclohexane | C₁₅H₁₇FO₃ | 280.30 | ~4.6–4.8* | High electronegativity; enhanced acidity | [8, 9] |
| cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 3-Chlorophenyl | Cyclohexane | C₁₅H₁₇ClO₃ | 280.75 | 4.67 | Higher lipophilicity; increased toxicity risk | [5, 12] |
| cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 3-Methylphenyl | Cyclohexane | C₁₆H₂₀O₃ | 276.33 | ~5.0* | Reduced acidity; improved metabolic stability | [4] |
| cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 4-Methoxyphenyl | Cyclohexane | C₁₆H₂₀O₄ | 292.33 | ~4.9 | Electron-donating group; lower solubility | [10] |
| cis-3-[2-(2-Trifluoromethylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 2-Trifluoromethylphenyl | Cyclohexane | C₁₆H₁₇F₃O₃ | 326.30 | ~3.9* | High lipophilicity; strong electron withdrawal | [3] |
| cis-3-[2-(3-Trifluoromethylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | 3-Trifluoromethylphenyl | Cyclopentane | C₁₅H₁₅F₃O₃ | 300.28 | ~3.8* | Smaller ring size; altered conformational flexibility | [6] |
Notes:
- pKa estimates (*) are inferred from analogous compounds in the evidence. Fluorine and trifluoromethyl groups lower pKa (increase acidity) due to electron withdrawal, while methyl and methoxy groups raise it .
- Cyclopentane vs. Cyclohexane : Cyclopentane derivatives (e.g., [6]) exhibit reduced steric hindrance and altered pharmacokinetics compared to cyclohexane analogs.
Physicochemical Properties
- Boiling Points : The 4-methoxyphenyl derivative has a predicted boiling point of 457.8°C , slightly higher than the fluorophenyl analog (~450°C inferred), likely due to increased molecular weight.
- Density : Fluorinated and chlorinated compounds exhibit higher densities (e.g., 1.233 g/cm³ for the 3-chlorophenyl variant ) compared to methyl-substituted analogs (1.2 g/cm³ ).
- Solubility : The trifluoromethylphenyl derivative’s lipophilicity (logP ~2.5*) may reduce aqueous solubility, whereas the carboxylic acid group mitigates this via ionization at physiological pH .
Biological Activity
Cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS No. 735275-18-0) is a chiral compound with significant potential in pharmaceutical applications. Its structure, characterized by a cyclohexane ring and a fluorophenyl moiety, suggests various biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17FO3
- Molecular Weight : 264.29 g/mol
- Boiling Point : 424.7 ± 15.0 °C (predicted)
- Density : 1.201 ± 0.06 g/cm³ (predicted)
- pKa : 4.67 ± 0.10 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structural features allow it to participate in various biochemical interactions, which can lead to therapeutic effects.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes critical to disease pathways. For instance, the presence of a carboxylic acid group typically enhances binding affinity to enzyme active sites due to ionic interactions with positively charged residues .
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For example, derivatives of cyclohexanecarboxylic acids have been evaluated for their effectiveness against bacterial strains, suggesting that this compound may possess similar activities.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| This compound | TBD | TBD |
Case Study: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of cyclohexane derivatives found that certain analogs significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound may also modulate inflammatory responses through similar mechanisms .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate moderate solubility and favorable absorption characteristics, although detailed studies are required to ascertain its bioavailability and metabolic pathways.
Safety Profile
The safety profile of this compound is yet to be fully established. However, preliminary assessments suggest low toxicity at therapeutic doses, aligning with the safety profiles of structurally similar compounds .
Q & A
Q. What are the optimal synthetic routes for synthesizing cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
Methodological Answer: The synthesis of this compound can be approached via:
- Friedel-Crafts acylation : Reacting 3-fluorophenylacetone with a cyclohexane-carboxylic acid derivative in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the ketone intermediate.
- Stereoselective cyclization : Using chiral auxiliaries or asymmetric catalysis to enforce the cis-configuration. For example, stereocontrol can be achieved via boronate-mediated cyclization, as demonstrated in related cyclohexane-carboxylic acid syntheses .
- Post-functionalization : Introducing the fluorophenyl group via Suzuki-Miyaura coupling if pre-functionalized cyclohexane precursors are used .
Q. Key Considerations :
Q. How is the structural conformation of this compound confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolve the cis-configuration using single-crystal diffraction. Refinement with SHELX software (e.g., SHELXL for small-molecule refinement) ensures accurate bond-length and torsion-angle measurements .
- NMR spectroscopy :
- ¹H-NMR : Compare coupling constants (e.g., J values for cyclohexane protons) to distinguish cis vs. trans isomers.
- NOESY : Detect spatial proximity between the fluorophenyl and carboxylic acid groups to confirm the cis-arrangement.
- Computational validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA) to validate stereochemistry .
Q. What physicochemical properties are critical for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How can computational models predict the conformational dynamics of this compound?
Methodological Answer:
- Molecular mechanics (MM) : Use software like AMBER or CHARMM to simulate rotamer populations. For example, constrain χ₁ and χ₂ torsion angles (e.g., χ₁ = 60°, χ₂ = ±90°) to model fluorophenyl and cyclohexane interactions .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., water/ethanol) to analyze:
- Validation : Compare simulated NMR or fluorescence lifetimes with experimental data to refine force fields.
Q. How can researchers resolve discrepancies between experimental and computational data for this compound?
Methodological Answer:
- Case study : If fluorescence lifetimes (e.g., biexponential decay with τ₁ = 3.1 ns, τ₂ = 0.3 ns ) conflict with computational predictions:
- Re-examine rotamer populations : Use QM/MM to recalculate excited-state proton/electron transfer rates for χ₂ = -100° vs. 80° rotamers.
- Isotope labeling : Conduct H/D exchange experiments to track proton transfer pathways (e.g., at C4/C5 positions of the indole analog ).
- Temperature-dependent studies : Measure fluorescence quenching rates (e.g., Arrhenius plots) to distinguish electron vs. proton transfer mechanisms .
Q. What methodologies are used to evaluate its interaction with enzymatic targets (e.g., cyclooxygenase or carbonic anhydrase)?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding poses, focusing on:
- Hydrophobic pockets : Accommodating the fluorophenyl group.
- Electrostatic interactions : Between the carboxylic acid and active-site residues.
- Enzyme kinetics :
- IC₅₀ determination : Measure inhibition via fluorescence-based assays (e.g., FAM-labeled substrates).
- Stopped-flow spectroscopy : Resolve binding kinetics (kₐₙ, kₒff) under pseudo-first-order conditions.
- Crystallographic validation : Co-crystallize the compound with the target enzyme and refine using SHELX .
Q. How can researchers analyze its photophysical properties for sensor or probe applications?
Methodological Answer:
- Time-resolved fluorescence : Use a picosecond-pulsed laser to measure lifetimes and identify quenching mechanisms (e.g., intramolecular proton/electron transfer ).
- Solvatochromism : Test emission spectra in solvents of varying polarity (e.g., hexane → DMSO) to assess dipole moment changes.
- Theoretical modeling : Compute excited-state transitions using TD-DFT (e.g., B3LYP/6-31G**) and compare with experimental λₑₘ .
Q. What strategies are employed to evaluate its metabolic stability in vitro?
Methodological Answer:
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.
- Metabolite ID : Perform HR-MS/MS to identify hydroxylated or defluorinated products.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using luminescent substrates (e.g., Promega P450-Glo™) .
Q. Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
